molecular formula C17H16N2O4 B015034 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid CAS No. 1219200-12-0

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid

Cat. No.: B015034
CAS No.: 1219200-12-0
M. Wt: 312.32 g/mol
InChI Key: XJOKDNVTFDXBIJ-UHFFFAOYSA-N
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Description

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is a derivative of alanine, an amino acid This compound is known for its unique structure, which includes a benzoylbenzoyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoylbenzoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-benzoylphenyl)propanoic Acid: Another alanine derivative with a similar structure but different functional groups.

    2-amino-3-(4-aminophenyl)propanoic Acid: Contains an amino group instead of the benzoylbenzoyl group.

Uniqueness

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is unique due to its benzoylbenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOKDNVTFDXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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